![molecular formula C14H18N4O4 B12848368 (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12848368.png)
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid is a synthetic organic compound that features a pyrazolo[3,4-b]pyridine moiety attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 3-aminopyridine and hydrazine derivatives.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is introduced to protect the amino functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with the Amino Acid Backbone: The protected pyrazolo[3,4-b]pyridine is then coupled with an appropriate amino acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-b]pyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed
Propiedades
Fórmula molecular |
C14H18N4O4 |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazolo[3,4-b]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)18-11-9(7-17-18)4-8(6-16-11)5-10(15)12(19)20/h4,6-7,10H,5,15H2,1-3H3,(H,19,20)/t10-/m1/s1 |
Clave InChI |
GXPVYRJCXWIUQY-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C[C@H](C(=O)O)N)C=N1 |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)CC(C(=O)O)N)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


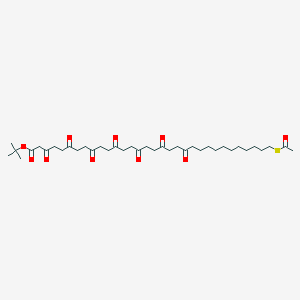
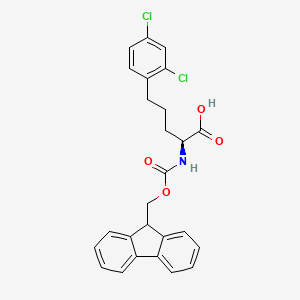
![4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848298.png)


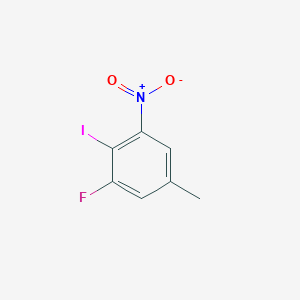
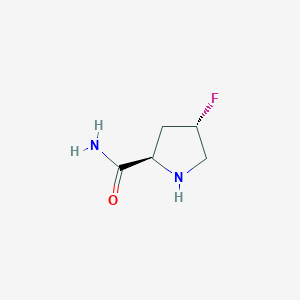
![(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12848329.png)
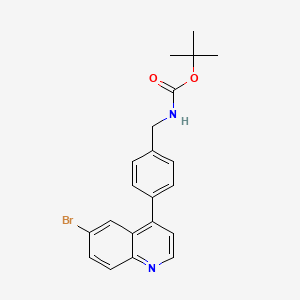
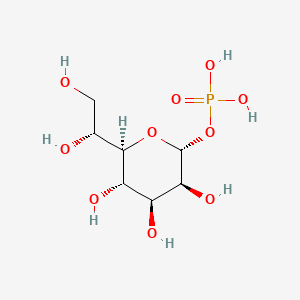
![4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12848361.png)

![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12848376.png)

